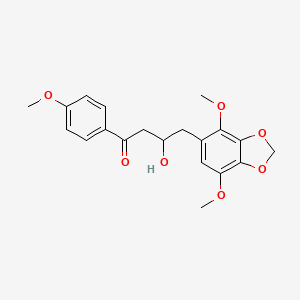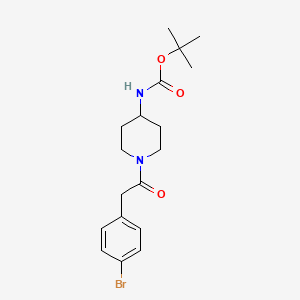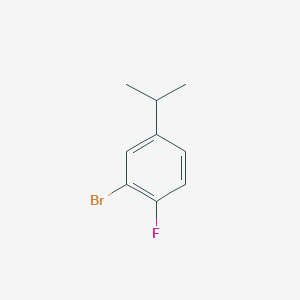
tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a complex organic compound, known for its diverse applications in synthetic chemistry and potential therapeutic uses. The structure includes a phenyl group, a chloro substituent, and a hydroxy group, making it a versatile candidate for various reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate generally involves multi-step organic reactions. A common starting material could be 4-chloro-3-hydroxy-1-phenylbutan-2-one, which undergoes a series of transformations including protection, nucleophilic substitution, and coupling reactions to introduce the tert-butyl carbamate group.
Industrial Production Methods: Industrial production might scale up the same synthetic route but with optimized conditions for yield and purity. This could involve advanced techniques like high-pressure reactions, continuous flow reactors, and the use of catalysts to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a simpler hydrocarbon chain.
Substitution: Nucleophilic substitution reactions can replace the chloro group with various other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as thiolates or cyanides under basic conditions.
Major Products: The reactions typically yield modified versions of the original compound with new functional groups that can be further used in more complex synthesis.
Applications De Recherche Scientifique
Chemistry:
Intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms and pathways in synthetic chemistry.
Biology and Medicine:
Potential use as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Studied for its antimicrobial and anti-inflammatory properties.
Industry:
Can be used as a building block in the production of pharmaceuticals and agrochemicals.
Applications in the synthesis of polymers and materials science for creating novel materials with specific properties.
Mécanisme D'action
The effects of tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can be attributed to its interaction with various biological targets. The hydroxy and chloro groups enable it to form specific bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it might act on enzyme active sites by mimicking substrate molecules, thus blocking their natural activity.
Comparaison Avec Des Composés Similaires
Compared to other carbamates and similar organic compounds, tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate stands out due to its unique combination of a phenyl group, hydroxy functionality, and the bulky tert-butyl carbamate group. Similar compounds might include:
tert-Butyl ((2R,3S)-4-chloro-3-hydroxybutyl)carbamate
tert-Butyl ((2R,3S)-4-methoxy-3-hydroxy-1-phenylbutan-2-yl)carbamate
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
The unique arrangement of these groups in this compound grants it specific reactivity and interaction profiles, distinguishing it from its analogs.
Propriétés
IUPAC Name |
tert-butyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQSTIUFXHAJS-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B7880587.png)


![N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B7880599.png)

![3,5-Dimethyl-1,7-diazatetracyclo[5.3.1.03,9.05,9]undecan-4-amine](/img/structure/B7880622.png)


